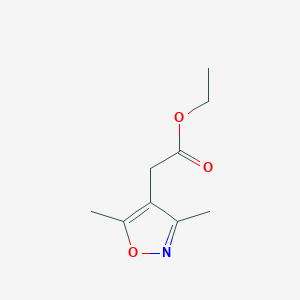

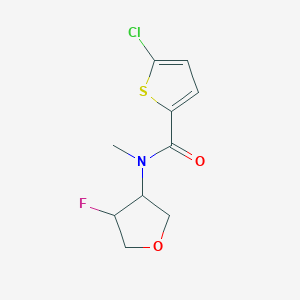

![molecular formula C10H22N2 B2917848 Dimethyl[3-(piperidin-4-yl)propyl]amine CAS No. 42270-35-9](/img/structure/B2917848.png)

Dimethyl[3-(piperidin-4-yl)propyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Anticonvulsant and Antinociceptive Activity

A study synthesized a library of new piperazinamides, including compounds with dimethyl[3-(piperidin-4-yl)propyl]amine structures, to explore their potential as hybrid anticonvulsants. These compounds combined elements of well-known antiepileptic drugs and showed promising anticonvulsant properties in preclinical models, with some compounds also demonstrating pain-reducing effects in mice (Kamiński et al., 2016).

Effects on Sleep and Wakefulness

Research on the effects of piperidine on sleep and wakefulness in rats found that certain doses induced EEG activation and affected sleep patterns. The study's insights into the role of piperidine in the brain can contribute to understanding how related compounds, like this compound, might influence neurological processes (Nixon & Karnovsky, 1977).

Synthesis of Lactam Analogues of Fentanyl

In a study focusing on the synthesis of lactam analogues of fentanyl, various primary amines, potentially including this compound, were used to create novel compounds. These compounds could provide valuable data for pharmacological studies, particularly in understanding structure-activity relationships (Mićović et al., 1996).

Targeting Urokinase Receptor

A study involving virtual screening for compounds targeting the urokinase receptor identified specific piperidine derivatives as potential therapeutic agents for breast cancer metastasis. This suggests the relevance of similar structures in cancer research (Wang et al., 2011).

Antagonists for Integrin Receptors

Research on integrin antagonists identified compounds with piperidine structures, similar to this compound, as potential agents for treating thrombotic conditions. These studies contribute to the understanding of how such compounds can be used in cardiovascular diseases (Hayashi et al., 1998).

Photophysical Properties in Fluorophores

A study on the photophysical properties of borondipyrromethene analogues, including piperidine derivatives, contributes to the understanding of how this compound-like structures can be used in fluorescent imaging and sensing applications (Qin et al., 2005).

Synthesis and Spectroscopic Properties

Research on the synthesis and spectroscopic properties of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles, incorporating piperidine fragments, provides insights into the chemistry of similar compounds and their potential applications in various fields, including materials science (Krasnaya et al., 2009).

Molecular Structure Investigations

A study investigating the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds structurally related to this compound, contributes to the field of molecular design and synthesis (Shawish et al., 2021).

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

Propriétés

IUPAC Name |

N,N-dimethyl-3-piperidin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBXNISKCYCRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

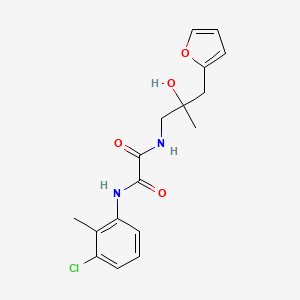

![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)

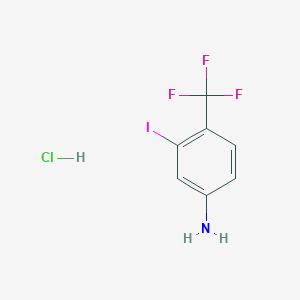

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)

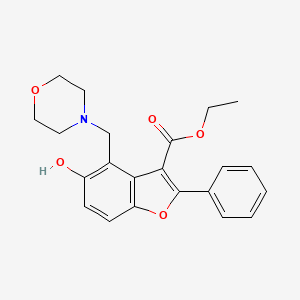

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)